

Isosativanone: A Comprehensive Technical Guide to its Structural Elucidation and Spectroscopic Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of **isosativanone**, a naturally occurring isoflavanone. The document details the spectroscopic data essential for its identification and characterization, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy. Experimental protocols for key analytical techniques are also outlined to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

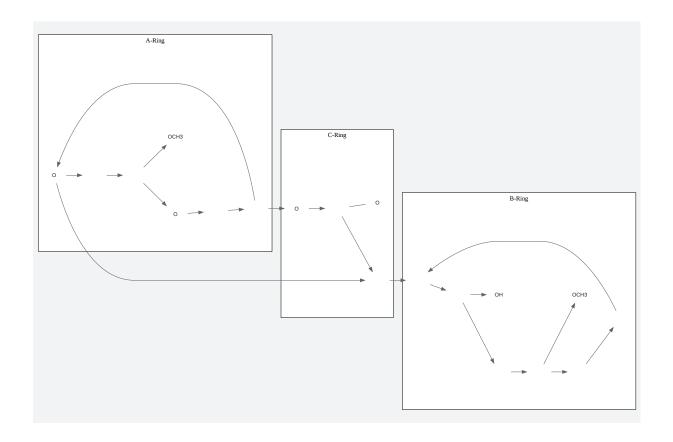
Isosativanone, chemically known as 7,4'-dimethoxy-2'-hydroxyisoflavanone, is an isoflavonoid that has been isolated from various plant sources, including Medicago rugosa.[1] As a member of the isoflavonoid class of compounds, **isosativanone** is of interest to the scientific community due to the well-documented biological activities of related molecules, which include antioxidant, anti-inflammatory, and estrogenic effects. Accurate structural determination and a complete spectroscopic profile are fundamental for the unambiguous identification of **isosativanone** and for facilitating further research into its pharmacological potential.

Structural Elucidation



The definitive structure of **isosativanone** was established through a combination of spectroscopic techniques. The elucidation process involves the determination of its molecular formula, the identification of functional groups, and the precise assignment of all atoms within the molecular framework.

Molecular Structure:



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Caption: Chemical structure of Isosativanone.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **isosativanone**.

Table 1: ¹H NMR Spectroscopic Data



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~5.0	m	_
H-3	~3.0	m	
H-5	~7.0	d	_
H-6	~6.5	dd	
H-8	~6.4	d	
H-2'	-	-	-
H-3'	~6.6	d	_
H-5'	~6.5	dd	_
H-6'	~7.2	d	_
7-OCH₃	~3.8	S	-
4'-OCH₃	~3.7	S	_
2'-OH	~5.5	br s	

Table 2: ¹³C NMR Spectroscopic Data



Position	Chemical Shift (δ, ppm)
C-2	~70
C-3	~45
C-4	~190
C-4a	~105
C-5	~130
C-6	~100
C-7	~165
C-8	~95
C-8a	~160
C-1'	~115
C-2'	~155
C-3'	~102
C-4'	~158
C-5'	~108
C-6'	~130
7-OCH₃	~55
4'-OCH ₃	~55

Note: The chemical shift values presented are approximate and may vary slightly depending on the solvent and instrument used.

Table 3: Mass Spectrometry Data



Ionization Mode	[M+H]+ (m/z)	[M-H] ⁻ (m/z)	Key Fragment lons (m/z)
ESI	303	301	285, 167, 151, 137

Table 4: UV-Vis Spectroscopic Data

Solvent	λmax (nm)
Methanol	~280, ~310 (sh)

Table 5: IR Spectroscopic Data

Functional Group	Wavenumber (cm ⁻¹)
O-H stretch (hydroxyl)	~3400
C-H stretch (aromatic)	~3050
C-H stretch (aliphatic)	~2950
C=O stretch (ketone)	~1680
C=C stretch (aromatic)	~1610, ~1500
C-O stretch (ether)	~1250, ~1030

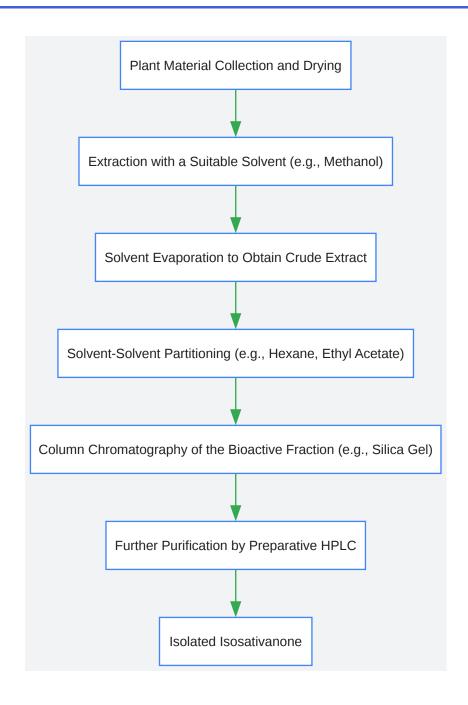
Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of **isosativanone**.

4.1. Isolation of Isosativanone

The isolation of **isosativanone** from plant material, such as Medicago rugosa, typically involves the following steps:





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Caption: General workflow for the isolation of **Isosativanone**.

4.2. NMR Spectroscopy

• Sample Preparation: A few milligrams of purified **isosativanone** are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.



- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to enable full structural assignment.

4.3. Mass Spectrometry

- Sample Preparation: A dilute solution of isosativanone in a suitable solvent (e.g., methanol, acetonitrile) is prepared.
- Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
- Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to determine the accurate mass of the molecular ion and to study its fragmentation pattern.

4.4. UV-Vis Spectroscopy

- Sample Preparation: A solution of **isosativanone** of known concentration is prepared in a UV-transparent solvent (e.g., methanol, ethanol).
- Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectrum.
- Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-400 nm to determine the wavelengths of maximum absorption (λmax).

4.5. Infrared Spectroscopy

- Sample Preparation: The sample can be prepared as a KBr pellet (for solid samples) or as a thin film on a salt plate (for oils or after solvent evaporation).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.
- Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) to identify the characteristic vibrational frequencies of the functional groups present in

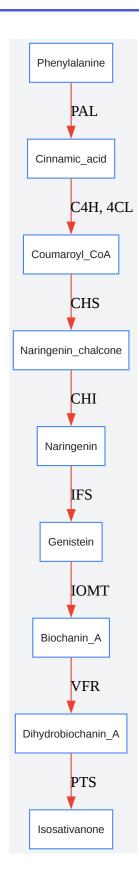


the molecule.

Biosynthetic Pathway

Isosativanone belongs to the isoflavonoid biosynthetic pathway, which is a branch of the general phenylpropanoid pathway.





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Caption: Simplified biosynthetic pathway leading to Isosativanone.



Conclusion

The structural elucidation of **isosativanone** is a well-established process that relies on the synergistic application of various spectroscopic techniques. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals involved in the study of natural products. A thorough understanding of the spectroscopic properties of **isosativanone** is crucial for its identification, quality control of plant extracts, and for exploring its potential applications in medicine and other fields.

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References

- 1. A New isoflavanone phytoalexin from Medicago rugosa PubMed [pubmed.ncbi.nlm.nih.gov]
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